1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea
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Description
1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea, also known as MTCP, is a chemical compound with potential applications in scientific research. It is a member of the cyclopentapyrazole family of compounds and has been studied for its potential to modulate the activity of certain receptors and enzymes in the body.
Scientific Research Applications
Synthesis and Molecular Docking Studies
Research by Katariya et al. (2021) explores the synthesis of new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties, demonstrating their potential in anticancer and antimicrobial applications. The study highlights the importance of structural modification in enhancing bioactivity, suggesting a potential area of application for compounds like 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Antimicrobial and Anticancer Properties
A study by Wu et al. (2012) on pyrazole acyl thiourea derivatives illustrates the synthesis process and bioactivity evaluation, showing good antifungal and anti-TMV (Tobacco Mosaic Virus) activities. This research underscores the potential of pyrazole derivatives in agricultural applications and disease management, hinting at the versatility of compounds like this compound in both medical and agricultural sectors (Wu et al., 2012).
properties
IUPAC Name |
1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-7-13-12(17)14-8-11-9-5-4-6-10(9)15-16(11)2/h3-8H2,1-2H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUXZYWBDWDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=C2CCCC2=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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